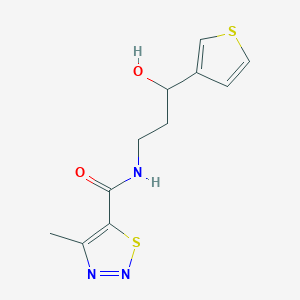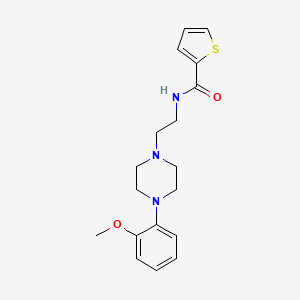![molecular formula C19H16N6O2 B2598928 3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2210052-29-0](/img/structure/B2598928.png)
3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, also known as PDP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PDP exhibits a unique chemical structure that makes it an attractive candidate for drug development.
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a novel set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold as CDK2 inhibitors . These compounds exhibit significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Notably, compounds 14 and 15 demonstrated the best cytotoxic activities across all three cell lines. Additionally, they showed enzymatic inhibitory activity against CDK2/cyclin A2, making them promising candidates for further investigation.
Anticancer Activity via Apoptosis Induction
Compound 14, in particular, displayed potent dual activity against cancer cells and CDK2. It induced apoptosis within HCT cells and significantly altered cell cycle progression. These findings highlight its potential as an anticancer agent .
Structural Confirmation and Characterization
The benzylidene protons of these compounds (5a–m) were detected, providing valuable information for structural confirmation .
Heterocyclic Derivatives with Anticancer Potential
Researchers synthesized heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage. These compounds were tested for in-vitro anticancer activity against various cancer cell lines. The results suggest their potential as novel anticancer agents .
Molecular Modeling Investigations
Computational studies, including molecular modeling, have been employed to understand the binding interactions of pyrazolo[3,4-d]pyrimidine derivatives with CDK2. These investigations provide insights into their mechanism of action and guide further optimization .
Thioglycoside Derivatives
In addition to the pyrazolo[3,4-d]pyrimidine scaffold, thioglycoside derivatives have also been explored. These compounds may offer unique properties and applications, although further research is needed to fully characterize their potential .
properties
IUPAC Name |
6-benzyl-2-(pyridin-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c26-17-15-11-22-18(21-10-14-8-4-5-9-20-14)23-16(15)24-19(27)25(17)12-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H2,21,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEZXQOIRPPDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{[(2,3-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598847.png)
![4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2598848.png)
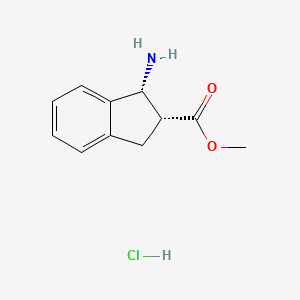
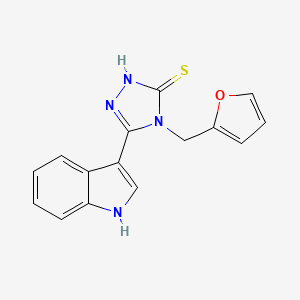
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2598854.png)
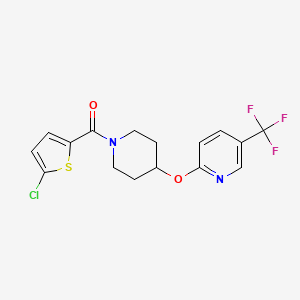
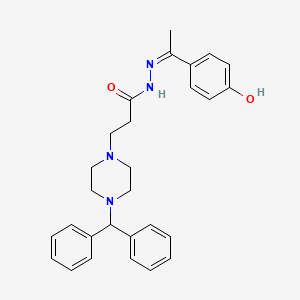
![(3,5-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2598860.png)
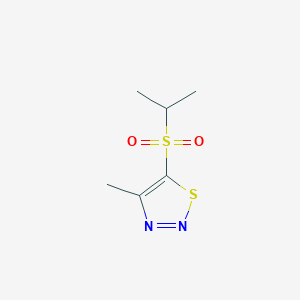
![7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2598864.png)
